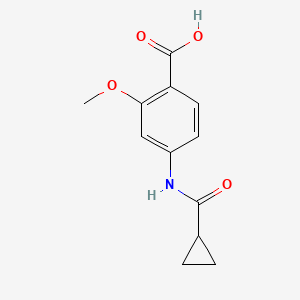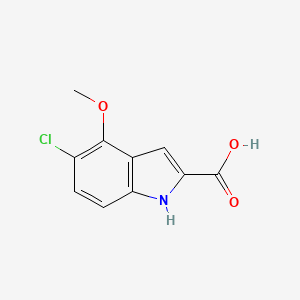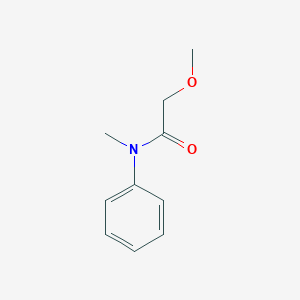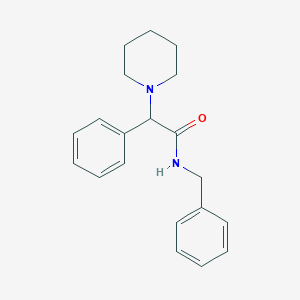
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid
Overview
Description
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid, also known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. CCMA belongs to the family of benzoic acids and is commonly used as a building block in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is not fully understood. However, it has been reported to inhibit the activity of COX-2 by binding to its active site. This, in turn, reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid inhibits the proliferation of cancer cells and induces cell cycle arrest. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is its high yield synthesis method, which is relatively simple and cost-effective. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to exhibit various pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid research. One area of interest is the development of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid-based anti-inflammatory drugs. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to exhibit antitumor effects, making it a potential candidate for cancer therapy. Further studies are needed to elucidate the mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. Its high yield synthesis method and potential therapeutic applications make it a promising candidate for future research.
Scientific Research Applications
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been extensively studied for its potential in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid a potential candidate for the development of anti-inflammatory drugs.
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-6-8(4-5-9(10)12(15)16)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQOBCXZHIUKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)

![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)
